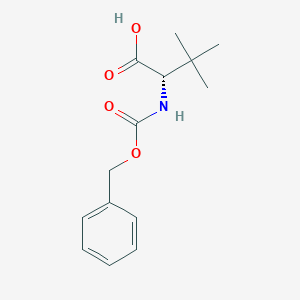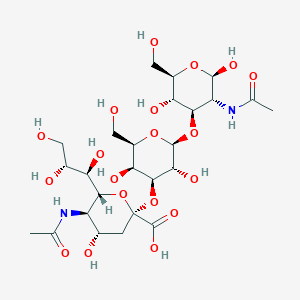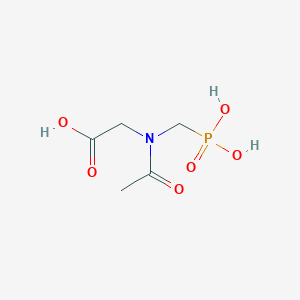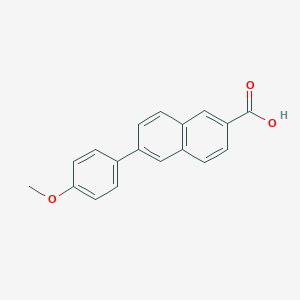
6-(4-メトキシフェニル)-2-ナフトエ酸
概要
説明
The compound of interest, 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid, is a naphthalene derivative that is structurally related to several compounds discussed in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar naphthalene derivatives with methoxyphenyl groups and carboxylic acid functionalities. These compounds are of interest due to their potential pharmaceutical applications and their role as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related naphthalene derivatives involves various strategies. For instance, a new naphthalene derivative was synthesized from the liverwort Pellia epiphylla using spectroscopic methods and independent synthesis . Another method described the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, involving Pd-catalyzed reactions and alkaline hydrolysis . Additionally, the synthesis of a pharmaceutical intermediate involved a Friedel-Crafts reaction, condensation, dehydration, and hydrolysis under a catalytic amount of quaternary ammonium salt .
Molecular Structure Analysis
The molecular structures of related compounds have been studied using various spectroscopic techniques and crystallography. For example, the structure of a naphthalene derivative was elucidated by spectroscopic methods . The crystal and molecular structures of two ethyl cyclohexene carboxylate derivatives were determined by single-crystal X-ray diffraction, revealing details about the unit cell parameters and the presence of disorder in the molecules .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the self-condensation of halogenated methoxyphenylpropiolic acids to form naphthalene dicarboxylic anhydrides, which can be isomerized to benzo[c]fluoren-ones using aluminum chloride . These reactions demonstrate the potential of naphthalene derivatives to undergo various transformations, which could be relevant for the synthesis and modification of 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be inferred from the studies on similar compounds. For instance, the crystallographic study provides insights into the stability of crystal packing influenced by weak intermolecular interactions . These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in synthesis and pharmaceutical development.
科学的研究の応用
有機合成
6-(4-メトキシフェニル)-2-ナフトエ酸: は、特に鈴木・宮浦クロスカップリング反応において有機合成に使用されます。 このプロセスは、広く適用されている遷移金属触媒による炭素-炭素結合形成反応です . この化合物の安定性と反応性は、複雑な有機分子の合成において貴重な中間体となっています。
医薬品化学
医薬品化学において、6-(4-メトキシフェニル)-2-ナフトエ酸の誘導体は、薬理学的活性について研究されています。 類似の構造モチーフを共有するインドール誘導体は、抗ウイルス性、抗炎症性、抗がん性など、幅広い生物活性を示してきました .
材料科学
この化合物は材料科学においても応用されており、特にポリマーやコーティングの合成において使用されています。 その構造的特性は、材料に安定性と特定の機能を与えることができます .
化学合成
6-(4-メトキシフェニル)-2-ナフトエ酸: は、化学合成のための新規ボロン試薬の開発において役割を果たしています。 これらの試薬は、多くの合成戦略の骨格を形成する様々なカップリング反応に不可欠です .
農業研究
農業研究において、6-(4-メトキシフェニル)-2-ナフトエ酸の類似体は、殺虫剤や除草剤としての可能性について研究されています。 類似のフェニル構造を持つホスホン酸エステルは、低毒性の環境に優しい殺虫剤として開発されています .
環境研究
環境研究では、6-(4-メトキシフェニル)-2-ナフトエ酸などの化合物の環境における残留性と危険性を調査しています。 研究は、それらの長期的な影響を理解し、軽減戦略を開発することに重点を置いています .
バイオテクノロジー
バイオテクノロジーにおいて、この化合物の誘導体は、酵素阻害の可能性のある候補であり、創薬開発など、新しいバイオテクノロジーの応用開発に不可欠です .
安全性および危険性分析
最後に、安全性および危険性分析は、化合物の特性を評価して、実験室および産業環境における安全な取り扱いと使用を確保するために不可欠なアプリケーションです .
Safety and Hazards
特性
IUPAC Name |
6-(4-methoxyphenyl)naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-17-8-6-12(7-9-17)13-2-3-15-11-16(18(19)20)5-4-14(15)10-13/h2-11H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPGBUJIDJTPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568184 | |
| Record name | 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132292-17-2 | |
| Record name | 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-Methoxy-phenyl)-naphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



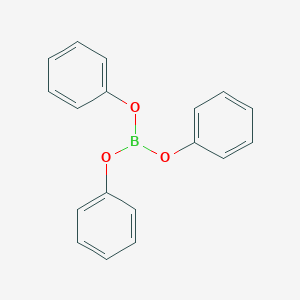

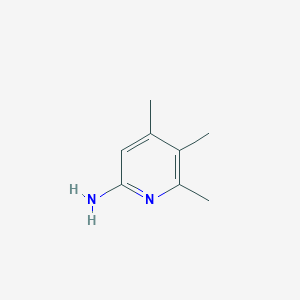
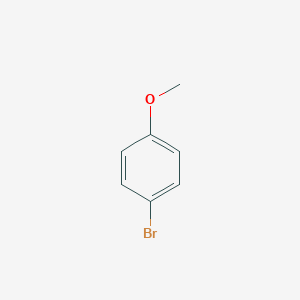
![(2S,3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-ol](/img/structure/B123543.png)

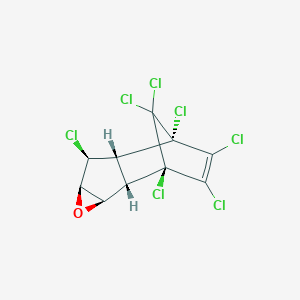
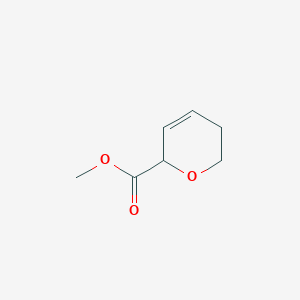
![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid](/img/structure/B123552.png)
